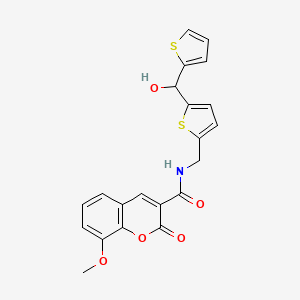

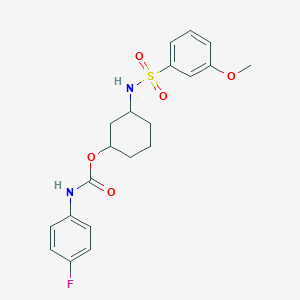

5-(2-Ethoxy-3-methylphenyl)-1,3,4-thiadiazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

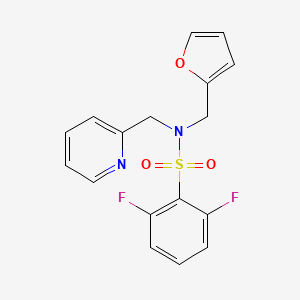

5-(2-Ethoxy-3-methylphenyl)-1,3,4-thiadiazol-2-amine (EMTDA) is a heterocyclic compound with a thiadiazole ring structure. It is a synthetic compound commonly used in scientific research and lab experiments. Its potential applications range from drug development to materials sciences. EMTDA has been studied extensively in the past decade due to its unique properties and potential applications.

科学的研究の応用

Anticancer and Antitubercular Activities

Design and Synthesis of 1,3,4-Thiadiazole Derivatives as Novel Anticancer and Antitubercular Agents Compounds including 5-phenyl-substituted 1,3,4-thiadiazole-2-amines demonstrated significant in vitro antitumor activities against breast cancer cell lines and normal human cell lines. Some of these compounds also exhibited high inhibitory activities, surpassing cisplatin control. Additionally, a specific 5-phenyl-1,3,4-thiadiazole-2-amine variant showed potent antitubercular activity against Mycobacterium smegmatis MC155, outperforming Isoniazid control (Sekhar et al., 2019).

Antimicrobial Activities

Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives Various derivatives synthesized from ester ethoxycarbonylhydrazones with primary amines, including a 1,3,4-thiadiazole derivative, were found to possess good or moderate antimicrobial activities against test microorganisms (Bektaş et al., 2007).

Antiproliferative and Antimicrobial Properties

Antiproliferative-antimicrobial properties and structural analysis of newly synthesized Schiff bases derived from some 1,3,4-thiadiazole compounds Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine demonstrated high DNA protective ability against oxidative stress and strong antimicrobial activity against specific bacterial strains. Some compounds also exhibited cytotoxicity on cancer cell lines, indicating potential for use in chemotherapy (Gür et al., 2020).

Noncovalent Interactions in Crystallography

Quantitative assessment of the nature of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines This study provides insights into the nature of intra- and intermolecular interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, important for crystallography and material science. It highlights the role of noncovalent interactions in the stabilization of crystal structures (El-Emam et al., 2020).

DNA Interactions and Biological Activities

Synthesis, spectral characterization and DNA interactions of 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine scaffolds This study showcases the DNA binding affinity of 5-(4-Substituted phenyl)-1,3,4-thiadiazole-2-amines, indicating their potential in biomedical applications involving DNA interactions. The study used absorption titration methods to evaluate DNA binding (Shivakumara & Krishna, 2020).

Safety And Hazards

The safety and hazards associated with a specific compound depend on its exact structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) or similar documentation for safety information on a specific compound6.

将来の方向性

The future directions of research would depend on the specific properties and potential applications of the compound. It could be studied for its potential uses in various fields such as medicinal chemistry, materials science, or synthetic chemistry.

Please note that this is a general overview and the exact details could vary for the specific compound “5-(2-Ethoxy-3-methylphenyl)-1,3,4-thiadiazol-2-amine”. For more detailed and specific information, further research in scientific literature would be necessary.

特性

IUPAC Name |

5-(2-ethoxy-3-methylphenyl)-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3OS/c1-3-15-9-7(2)5-4-6-8(9)10-13-14-11(12)16-10/h4-6H,3H2,1-2H3,(H2,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLZAMMNBVBWIGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=C1C2=NN=C(S2)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Ethoxy-3-methylphenyl)-1,3,4-thiadiazol-2-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[(4-fluorosulfonylphenyl)sulfonylamino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2983540.png)

![3-[5-(2,4-Dichlorophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B2983544.png)

![5-chloro-2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2983548.png)

![N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-(trifluoromethyl)aniline](/img/structure/B2983553.png)

![N-(benzo[d]thiazol-2-yl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2983554.png)